N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide is a complex organic compound that features a benzofuran moiety attached to a propyl chain, which is further connected to a cyclohexene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the initial formation of the benzofuran ring, followed by the attachment of the propyl chain through a series of reactions such as alkylation or acylation
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. The propyl chain and cyclohexene carboxamide group contribute to the compound’s overall binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzofuran-2-yl)propan-2-amine: A structurally similar compound with a propylamine group instead of the cyclohexene carboxamide group.
2-(2-Aminopropyl)benzofuran: Another related compound with an aminopropyl group attached to the benzofuran ring.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide is unique due to the presence of the cyclohexene carboxamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzofuran derivatives and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(19-18(20)14-7-3-2-4-8-14)11-16-12-15-9-5-6-10-17(15)21-16/h2-3,5-6,9-10,12-14H,4,7-8,11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJYYFCEVYDJSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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